[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Description
[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a bicyclic amine derivative with a methanol substituent at the 1-position and a 3-chlorophenyl group at the 5-position of the bicyclo[3.1.1]heptane scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C13H17Cl2NO |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-11-3-1-2-10(4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H |
InChI Key |
PHBPQNBPRXLBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC(=CC=C3)Cl)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves:
- Construction of the azabicyclo[3.1.1]heptane core.
- Introduction of the 3-chlorophenyl substituent at the 5-position.
- Functionalization at the 1-position to install the hydroxymethyl group.
- Conversion to the hydrochloride salt for stability and isolation.
The bicyclic amine framework is often prepared via intramolecular cyclization or ring-closing reactions starting from appropriate amino alcohol or amine precursors.
Specific Synthetic Routes
Cyclization and Substitution Approach
One documented approach starts from a suitably substituted cyclopropane or cyclobutane derivative bearing an amino group, which undergoes ring expansion or cyclization to form the azabicyclo[3.1.1]heptane skeleton. The 3-chlorophenyl group is introduced either before or after bicyclic ring formation via nucleophilic aromatic substitution or cross-coupling reactions.
Reduction and Functional Group Manipulation
The 1-position hydroxymethyl group is commonly installed by reduction of a corresponding aldehyde or ketone intermediate. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in anhydrous ether or alcohol solvents under reflux or room temperature conditions.
Synthesis via Reduction of Carbonyl Precursors
A common synthetic step involves reduction of a bicyclic ketone or aldehyde intermediate to the corresponding alcohol:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction | LiAlH4 in diethyl ether, reflux | 75–85 | Efficient conversion to hydroxymethyl group |
| Work-up | Quench with water, extract with DCM | - | Purification by extraction and crystallization |
| Salt formation | HCl in methanol or ether | - | Formation of hydrochloride salt for isolation |
This method ensures high purity and yield of the target hydrochloride salt.
Purification and Characterization
- The hydrochloride salt is typically isolated by precipitation from methanol or ethereal solutions saturated with HCl.
- Purification is achieved by recrystallization from ethanol or ethyl acetate.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Melting point determination and elemental analysis confirm salt formation and compound integrity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of amino precursors | Amino alcohols, base, heat | 60–80% | Direct bicyclic core formation | Requires precise control of stereochemistry |
| Aromatic substitution | 3-Chlorophenyl halides, Pd catalysts | 70–90% | Efficient installation of aryl group | May require expensive catalysts |
| Reduction of carbonyl precursor | LiAlH4 or NaBH4, ether solvents | 75–85% | High yield of hydroxymethyl derivative | Sensitive to moisture |
| Salt formation | HCl in methanol or ether | Quantitative | Stable crystalline salt form | Requires careful handling of HCl |
Research Results and Observations
- The bicyclic amine core synthesis is stereochemically demanding; control of stereochemistry affects biological activity.
- Reduction steps are generally high yielding and reproducible.
- Conversion to hydrochloride salt improves compound stability and facilitates handling.
- The presence of the 3-chlorophenyl substituent enhances lipophilicity and receptor binding potential, important for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures.
Biology: In biological research, it can be used to study the effects of azabicyclo compounds on biological systems, including their interactions with proteins and enzymes.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
Key Observations :
Pharmacological and Commercial Considerations
- Stress-Related Applications : A structurally related compound, 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride, demonstrates explicit use in stress prevention/treatment, suggesting that the 3-chlorophenyl moiety may contribute to bioactivity in this domain .
- Commercial Availability: Fluorophenyl analogs (e.g., [5-(4-Fluorophenyl)-...]methanol hydrochloride) are widely supplied by entities like Ningbo NFC Chemical Co., Ltd., indicating established synthetic routes and scalability .
Notes and Limitations
Data Gaps: Direct pharmacological data for [5-(3-Chlorophenyl)-...]methanol hydrochloride are absent in the provided evidence; inferences rely on structural analogs.
Regulatory Considerations : Pharmaceutically acceptable salts (e.g., hydrochloride) are critical for regulatory approval, as emphasized in pharmacopeial standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
